molecular formula C12H16O B14872932 4-(Styrene-4-yl)-1-butanol

4-(Styrene-4-yl)-1-butanol

Cat. No.: B14872932
M. Wt: 176.25 g/mol
InChI Key: PMERVPFATSQEBA-UHFFFAOYSA-N
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Description

4-(Styrene-4-yl)-1-butanol is an organic compound that features a styrene moiety attached to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Styrene-4-yl)-1-butanol typically involves the reaction of styrene with a butanol derivative. One common method is the hydroboration-oxidation of 4-vinyl-1-butene, which can be synthesized from styrene and butadiene. The reaction conditions often include:

    Hydroboration: Using borane (BH3) or a borane complex in tetrahydrofuran (THF) at low temperatures.

    Oxidation: Using hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to convert the borane intermediate to the alcohol.

Industrial Production Methods

Industrial production methods may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Styrene-4-yl)-1-butanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The styrene moiety can be hydrogenated to form ethylbenzene using hydrogen gas (H2) and a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with a palladium catalyst.

    Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).

Major Products

    Oxidation: 4-(Styrene-4-yl)-1-butanone or 4-(Styrene-4-yl)butanoic acid.

    Reduction: 4-(Ethylbenzene-4-yl)-1-butanol.

    Substitution: 4-(Styrene-4-yl)-1-chlorobutane or 4-(Styrene-4-yl)-1-bromobutane.

Scientific Research Applications

    Chemistry: Used as a monomer or intermediate in polymer synthesis.

    Biology: Potential use in the synthesis of bioactive compounds.

    Medicine: May serve as a precursor for pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Styrene-4-yl)-1-butanol depends on its specific application. In polymer chemistry, it may act as a monomer that undergoes polymerization to form polymers with unique properties. In biological systems, it may interact with specific enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1-butanol: Similar structure but lacks the vinyl group.

    4-(Vinylphenyl)-1-butanol: Similar structure but with different positioning of the vinyl group.

    4-(Styrene-4-yl)-2-butanol: Similar structure but with a different position of the hydroxyl group.

Uniqueness

4-(Styrene-4-yl)-1-butanol is unique due to the presence of both a styrene moiety and a butanol chain, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

4-(4-ethenylphenyl)butan-1-ol

InChI

InChI=1S/C12H16O/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h2,6-9,13H,1,3-5,10H2

InChI Key

PMERVPFATSQEBA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CCCCO

Origin of Product

United States

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